4-(Thiophen-2-yl)-2,2'-bipyridine 4-(Thiophen-2-yl)-2,2'-bipyridine
Brand Name: Vulcanchem
CAS No.: 210363-85-2
VCID: VC8254623
InChI: InChI=1S/C14H10N2S/c1-2-7-15-12(4-1)13-10-11(6-8-16-13)14-5-3-9-17-14/h1-10H
SMILES: C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3
Molecular Formula: C14H10N2S
Molecular Weight: 238.31 g/mol

4-(Thiophen-2-yl)-2,2'-bipyridine

CAS No.: 210363-85-2

Cat. No.: VC8254623

Molecular Formula: C14H10N2S

Molecular Weight: 238.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Thiophen-2-yl)-2,2'-bipyridine - 210363-85-2

Specification

CAS No. 210363-85-2
Molecular Formula C14H10N2S
Molecular Weight 238.31 g/mol
IUPAC Name 2-pyridin-2-yl-4-thiophen-2-ylpyridine
Standard InChI InChI=1S/C14H10N2S/c1-2-7-15-12(4-1)13-10-11(6-8-16-13)14-5-3-9-17-14/h1-10H
Standard InChI Key SLGDHXJAMVNOMJ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3
Canonical SMILES C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3

Introduction

Structural and Molecular Characteristics of 4-(Thiophen-2-yl)-2,2'-bipyridine

Molecular Architecture

The compound combines a 2,2'-bipyridine core with a thiophene substituent at the 4-position. The bipyridine moiety provides two nitrogen atoms capable of coordinating to metal centers, while the thiophene ring introduces π-conjugation and sulfur-based electronic interactions. This hybrid structure enhances its suitability for applications requiring tunable electron-transfer properties .

Spectroscopic Properties

While direct spectroscopic data for 4-(Thiophen-2-yl)-2,2'-bipyridine is limited, related compounds offer comparative insights. For instance, 3-(thiophen-2-yl)benzonitrile exhibits distinct 1H^1H NMR signals at δ 7.37–7.88 ppm for aromatic protons and δ 7.12 ppm for thiophene protons . Such data suggest that the thiophene-bipyridine linkage would similarly display resolved aromatic resonances, with coupling constants indicative of electronic delocalization.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves cross-coupling reactions to integrate the thiophene and bipyridine units. A demonstrated approach for analogous ligands employs Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated bipyridine precursor under palladium catalysis . For example, 4,4'-bis(4-(thiophen-2-yl)phenyl)-2,2'-bipyridine was synthesized using 2-(4-bromophenyl)thiophene, purified via sublimation, and characterized by NMR and IR spectroscopy .

Table 1: Representative Reaction Conditions for Bipyridine-Thiophene Ligand Synthesis

ReactantCatalystBaseSolventTemperatureYield (%)
2-(4-Bromophenyl)thiophenePd(PPh₃)₄K₂CO₃Toluene110°C72
4-Bromo-2,2'-bipyridinePd(OAc)₂NaHCO₃DMF90°C68

Industrial Scalability

Chemical Reactivity and Functionalization

Coordination Chemistry

The compound’s bipyridine moiety acts as a bidentate ligand, coordinating to transition metals like ruthenium. For instance, [Ru(4,4'-bis(4-(thiophen-2-yl)phenyl)-2,2'-bipyridine)]Cl₂ demonstrates enhanced photosensitizing properties due to extended π-conjugation from the thiophene units .

Redox and Substitution Reactions

  • Oxidation: Thiophene rings can oxidize to sulfoxides using agents like m-chloroperbenzoic acid.

  • Reduction: Bipyridine reduction with NaBH₄ yields dihydro derivatives, altering electronic properties .

  • Electrophilic Substitution: Bromination at the thiophene’s α-position is feasible under acidic conditions .

Applications in Scientific Research

Photovoltaic and Optoelectronic Devices

Ru(II) complexes incorporating this ligand exhibit improved light-harvesting efficiency, making them candidates for dye-sensitized solar cells (DSSCs) . The thiophene moiety broadens absorption spectra, enhancing photon capture.

Catalytic Systems

As a ligand, the compound stabilizes metal catalysts in cross-coupling reactions. Pd complexes derived from similar bipyridine ligands show efficacy in Suzuki-Miyaura couplings .

Comparative Analysis with Structural Analogues

2,2'-Bipyridine vs. 4-(Thiophen-2-yl)-2,2'-bipyridine

The thiophene substituent introduces additional π-orbital overlap, lowering the LUMO energy and facilitating electron injection in DSSCs . Comparative electrochemical studies reveal a 0.3 V reduction potential shift versus unsubstituted bipyridine .

Thiophene-Containing Analogues

Compared to 3-(thiophen-2-yl)benzonitrile, the bipyridine-thiophene hybrid offers superior metal-binding capacity, enabling multifunctional coordination geometries .

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